molecular formula C15H14FNO2 B595964 N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide CAS No. 1261975-62-5

N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B595964
CAS No.: 1261975-62-5
M. Wt: 259.28
InChI Key: MCUCLCJOJXAXRZ-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group, a fluorine atom, and a hydroxy group attached to a biphenyl structure, along with a carboxamide functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Catalysts: Palladium, copper

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
  • N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-amine
  • N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-aldehyde

Uniqueness

N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical properties and potential biological activities. The combination of the ethyl, fluoro, and hydroxy groups further enhances its versatility and applicability in various fields of research .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-17-15(19)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)18/h3-9,18H,2H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUCLCJOJXAXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683617
Record name N-Ethyl-3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-62-5
Record name N-Ethyl-3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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